4-Ethyl-1,4-diazepan-5-one is a heterocyclic compound belonging to the diazepane family, characterized by a seven-membered ring containing two nitrogen atoms. This compound has garnered attention in various fields due to its potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through various chemical methods, primarily involving the cyclization of suitable precursors. It is often studied for its biological activities and as a building block in the synthesis of more complex molecules.
4-Ethyl-1,4-diazepan-5-one falls under the category of diazepanes, which are saturated heterocycles containing nitrogen. It is classified as a ketone due to the presence of a carbonyl group in its structure.
The synthesis of 4-Ethyl-1,4-diazepan-5-one typically involves the cyclization of ethylamine with diketones or ketoesters. One common method includes:
In industrial settings, continuous flow synthesis techniques are employed to enhance yield and purity. These methods allow for precise control over reaction conditions, such as temperature and pressure, leading to efficient production of the compound.
The molecular structure of 4-Ethyl-1,4-diazepan-5-one features a seven-membered ring with two nitrogen atoms at positions 1 and 4. The carbonyl group is located at position 5.
4-Ethyl-1,4-diazepan-5-one can undergo several types of chemical reactions:
The mechanism by which 4-Ethyl-1,4-diazepan-5-one exerts its effects is primarily linked to its interaction with biological targets such as enzymes and receptors. The specific pathways may involve:
Relevant data on physical properties can be determined through techniques such as NMR spectroscopy and crystallography .
4-Ethyl-1,4-diazepan-5-one has several applications across different scientific fields:
The 1,4-diazepan-5-one scaffold represents a privileged heterocyclic structure in medicinal chemistry, characterized by a seven-membered ring containing two nitrogen atoms at the 1- and 4-positions and a ketone functionality at position 5. This core structure exhibits significant conformational flexibility and hydrogen bonding capacity, making it an attractive pharmacophore for drug design targeting the central nervous system and beyond. The specific derivative 4-Ethyl-1,4-diazepan-5-one exemplifies strategic medicinal chemistry optimization, where ethyl substitution at the N⁴ position modulates key physicochemical and pharmacological properties. As a synthetic intermediate and potential pharmacophore, this compound continues the legacy of diazepane derivatives in addressing complex therapeutic challenges through rational structural modification [3] [5] [8].
The exploration of diazepane-based structures has evolved significantly since the mid-20th century psychopharmacological revolution:
Foundational Discoveries (1950s-1960s): The serendipitous discovery of chlordiazepoxide (Librium) in 1955 by Leo Sternbach at Hoffmann-La Roche marked the dawn of benzodiazepine therapeutics. This 1,4-benzodiazepine demonstrated unprecedented anxiolytic efficacy with improved safety over barbiturates, validating the diazepine scaffold. The subsequent development of diazepam (Valium) in 1963, a 1,4-benzodiazepin-2-one, achieved even greater clinical and commercial success due to its enhanced potency, rapid onset, and favorable bioavailability (93-100% oral). Diazepam became the top-selling pharmaceutical in the United States from 1968 until 1982, establishing the therapeutic importance of this chemical class [1] [10].
Scaffold Diversification (1970s-Present): While early focus centered on benzodiazepines fused to aromatic rings (e.g., diazepam), medicinal chemists progressively investigated partially saturated and fully aliphatic diazepane/diazepanone scaffolds like 1,4-diazepan-5-one. This shift aimed to dissociate specific pharmacological effects, mitigate tolerance and dependence liabilities associated with classical benzodiazepines, and explore novel therapeutic targets beyond GABAA modulation. Compounds like 1,4-Diazepan-5-one acetic acid (CAS 190900-20-0) and 4-[2-(Dimethylamino)ethyl]-1,4-diazepan-5-one exemplify efforts to functionalize the core for enhanced specificity or as synthetic intermediates for complex molecules [7] [9].
Modern Applications: Contemporary research leverages the 1,4-diazepan-5-one core as a versatile building block in organic synthesis and a conformationally constrained peptide mimetic. Its utility extends to generating libraries for combinatorial chemistry and exploring novel ring systems. The development of 4-Ethyl-1,4-diazepan-5-one (CAS 172314-55-5) represents a specific structural refinement within this broader context, focusing on optimizing steric and electronic properties at a critical position within the ring [2] [8] [9].
Table 1: Key Historical Milestones in Diazepane-Based Drug Discovery
Time Period | Key Compound/Class | Significance | Impact on Scaffold Development |
---|---|---|---|
Late 1950s | Chlordiazepoxide (Librium) | First clinically approved benzodiazepine; validated GABAergic modulation | Established fused benzodiazepine scaffold |
1963 | Diazepam (Valium) | Improved potency, onset, and safety profile; became top-selling drug | Solidified 1,4-benzodiazepin-2-one as gold standard |
1985-Present | Generic Diazepam & Analogues | Patent expiry led to >500 brands; sustained clinical use | Demonstrated enduring therapeutic value of core structure |
1990s-Present | Aliphatic Diazepanones (e.g., 1,4-Diazepan-5-one, 4-Ethyl-1,4-diazepan-5-one) | Exploration beyond fused systems; peptide mimetics, intermediates | Focus on conformational flexibility and targeted substitution (e.g., N⁴-ethyl) |
The 1,4-diazepan-5-one scaffold possesses distinct structural features that confer valuable functional properties for medicinal chemistry:
Conformational Dynamics: Unlike rigid planar scaffolds, the seven-membered ring of 1,4-diazepan-5-one exhibits significant conformational flexibility. It can adopt various puckered conformations (e.g., chair-like, boat-like) and exist as distinct rotamers around the N¹-C₂ and C₃-N⁴ bonds. This inherent flexibility allows the molecule to adapt its three-dimensional shape to fit diverse biological binding pockets, a characteristic exploited in the design of enzyme inhibitors and receptor modulators. Computational studies often reveal a preference for a U-shaped conformation in solution, particularly relevant when the scaffold is incorporated into larger pharmacophores targeting protein-protein interactions [1] [5] [8].
Electronic and Hydrogen Bonding Profile: The lactam carbonyl (C⁵=O) is a strong hydrogen bond acceptor, while the N⁴ atom (tertiary amine when substituted, as in the 4-ethyl derivative) can act as a hydrogen bond acceptor. The N¹-H group (secondary amide) in the unsubstituted parent compound is a potent hydrogen bond donor and acceptor. This diverse hydrogen bonding capability facilitates specific interactions with biological targets. The carbonyl also contributes to the molecule's dipole moment and influences electron distribution within the ring. In 4-Ethyl-1,4-diazepan-5-one, the N⁴-alkylation removes a potential hydrogen bond donor site (N⁴-H), increasing lipophilicity and altering the molecule's interaction profile [3] [8].
Physicochemical Properties: The 1,4-diazepan-5-one core contributes to a balance of lipophilicity and polarity. While the parent compound (1,4-Diazepan-5-one, CAS 34376-54-0, MW 114.15 g/mol, C₅H₁₀N₂O) possesses moderate water solubility due to its amide bonds, substitutions significantly alter its properties. Introduction of the 4-ethyl group (C₂H₅-) increases lipophilicity (LogP) compared to the unsubstituted analogue or N⁴-methyl derivatives. The Topological Polar Surface Area (TPSA) is influenced by the carbonyl and amine nitrogens, impacting membrane permeability. Generally, molecules with TPSA < 70-80 Ų exhibit better cellular permeation, a threshold typically met by substituted diazepanones like the 4-ethyl derivative [1] [2] [8].
Synthetic Versatility: The reactivity of the lactam ring is central to the scaffold's utility. The C⁵ carbonyl is amenable to nucleophilic attack (e.g., Grignard reagents, reducing agents), enabling transformation into diverse functional groups. The N¹ and N⁴ positions offer handles for N-alkylation, acylation, or incorporation into larger ring systems. This versatility makes 1,4-diazepan-5-ones like the 4-ethyl derivative valuable synthetic intermediates for constructing complex molecules, peptidomimetics, and diverse heterocyclic libraries relevant to drug discovery [8] [9].
Table 2: Key Structural Parameters and Functional Implications of 1,4-Diazepan-5-one Derivatives
Structural Feature | Representative Value/Description | Functional Implication | Example Compound (CAS) |
---|---|---|---|
Ring Size & Saturation | 7-membered, perhydro | Conformational flexibility; adaptable 3D shape | 1,4-Diazepan-5-one (34376-54-0) |
Lactam Carbonyl (C⁵=O) | Strong H-bond acceptor; Dipole contributor | Target binding interactions; Solubility modulation | All derivatives |
N¹ Atom | Secondary amide (NH) in parent | H-bond donor/acceptor; Site for derivatization | 1,4-Diazepan-5-one (34376-54-0) |
N⁴ Atom | Tertiary amine in 4-substituted (e.g., ethyl) | Increased lipophilicity; H-bond acceptor only; Metabolic site | 4-Ethyl-1,4-diazepan-5-one (172314-55-5) |
Calculated LogP | Higher for N⁴-alkyl (e.g., ~1-2 for ethyl derivative) | Enhanced membrane permeability; Altered distribution | 4-Ethyl-1,4-diazepan-5-one (172314-55-5) |
TPSA | ~30-45 Ų (depends on substitution) | Favorable for cellular permeation (Typically < 70-80 Ų) | 4-Ethyl-1,4-diazepan-5-one (~32-35 Ų est.) |
SMILES | O=C1N(CC)CCNCC1 (4-Ethyl) | Precise chemical structure representation | 4-Ethyl-1,4-diazepan-5-one (172314-55-5) |
The introduction of an ethyl group onto the N⁴ position of 1,4-diazepan-5-one represents a deliberate medicinal chemistry strategy aimed at optimizing specific properties:
Modulation of Lipophilicity and Permeability: Substitution at N⁴ directly influences the compound's hydrophobic character. Replacing hydrogen (in hypothetical N⁴-H) with a methyl group increases LogP, but the ethyl group provides a further, more significant increase. This enhanced lipophilicity (compared to the methyl analogue) generally promotes improved passive diffusion across biological membranes, including the blood-brain barrier (BBB), which is often desirable for CNS-targeted therapeutics derived from this scaffold. While excessive lipophilicity can impair aqueous solubility and metabolic clearance, the ethyl group strikes a balance often considered optimal for CNS penetration [1] [3] [5].
Steric and Electronic Effects on Target Engagement: The ethyl group introduces a defined steric bulk at the N⁴ position. Compared to a methyl group, the ethyl moiety occupies a larger volume and projects its hydrophobic surface differently. This can lead to:
Minor electron-donating effects (+I effect), potentially influencing the electron density at N⁴ and its basicity/hydrogen bonding acceptor strength, though less pronounced than alkyl groups on carbon atoms.These effects can significantly alter binding affinity and selectivity for specific biological targets compared to N⁴-H or N⁴-methyl analogues [3] [5].
Metabolic Stability Considerations: N⁴-Alkylation is a critical strategy to mitigate rapid Phase I oxidative metabolism that often plagues secondary amines (N⁴-H). While methyl groups themselves can undergo demethylation (via CYP450 enzymes like CYP2B6, 2C19, 3A4), the ethyl group offers potentially greater metabolic stability. Demethylation is often a primary metabolic pathway for N-methylated drugs (e.g., diazepam → desmethyldiazepam). An ethyl group, while still potentially susceptible to oxidation (hydroxylation at the α-carbon followed by oxidation to aldehyde and potentially carboxylic acid, or less commonly, deethylation), generally exhibits slower metabolic turnover compared to a methyl group. This can translate into improved pharmacokinetic profiles, such as longer half-life or reduced formation of potentially active metabolites [1] [10].
Comparative Analysis with Key Analogues:
Table 3: Impact of N⁴-Substitution on 1,4-Diazepan-5-one Properties
Substituent at N⁴ | Lipophilicity (LogP) | Key Metabolic Pathways | Steric Impact | Hydrogen Bonding (N⁴) | Primary Rationale for Use |
---|---|---|---|---|---|
H (Secondary Amine) | Lowest | Oxidation (CYP), Conjugation | Minimal | Donor & Acceptor | Base scaffold; rarely used directly due to metabolic/chemical instability |
Methyl (e.g., 4-Methyl) | Moderate Increase | N-Demethylation (Major via CYP2B6/2C19/3A4), Hydroxylation | Small, Symmetric | Acceptor only | Simplest alkylation; common intermediate; metabolic liability (active demethylated metabolites) |
Ethyl (4-Ethyl-1,4-diazepan-5-one) | Significant Increase | α-Hydroxylation (slower than demethylation), Oxidation to acid; Deethylation less favored | Defined Asymmetry, Moderate Bulk | Acceptor only | Optimized balance: Enhanced lipophilicity/penetration, Improved metabolic stability vs methyl, Suitable steric profile** |
Larger Alkyl (e.g., Propyl) | Highest | ω-/ω-1 Hydroxylation, Glucuronidation | High Bulk, Potential Conformational Restriction | Acceptor only | Maximizing metabolic stability/lipophilicity; Risk of poor solubility/clearance |
The selection of the ethyl group at N⁴ in 4-Ethyl-1,4-diazepan-5-one (CAS 172314-55-5, C₇H₁₄N₂O, MW 142.20 g/mol) therefore represents a calculated optimization. It aims to enhance brain penetration through controlled lipophilicity, provide a metabolically more robust alternative to the prevalent N-methyl group (evident in classical benzodiazepines like diazepam), and offer a steric profile conducive to specific interactions within target binding sites, all while maintaining the synthetic accessibility and versatility inherent to the diazepanone core [1] [2] [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: